molecular formula C12H15NOS B8739270 2-butyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 72687-27-5

2-butyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B8739270
CAS No.: 72687-27-5
M. Wt: 221.32 g/mol
InChI Key: MICJJPIKOOSMPZ-UHFFFAOYSA-N
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Description

2-butyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the butyl group.

    2H-1,4-Benzothiazin-3(4H)-one, 2-methyl-: A similar compound with a methyl group instead of a butyl group.

    2H-1,4-Benzothiazin-3(4H)-one, 2-ethyl-: A similar compound with an ethyl group.

Uniqueness

The presence of the butyl group in 2-butyl-2H-1,4-benzothiazin-3(4H)-one might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.

Properties

CAS No.

72687-27-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-butyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C12H15NOS/c1-2-3-7-11-12(14)13-9-6-4-5-8-10(9)15-11/h4-6,8,11H,2-3,7H2,1H3,(H,13,14)

InChI Key

MICJJPIKOOSMPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromohexanoic acid (10 mmol, 1951 mg) in DMF (10 ml) was added 2-aminothiophenol (10 mmol, 1252 mg) and K2CO3 (50 mmol, 9.9 g) and the reaction mixture stirred at room temperature for 1 h. EDC (10 mmol, 1917 mg) and HOBt (10 mmol, 1351 mg) were added and the reaction mixture was stirred at room temperature for a further 1.5 h. The reaction mixture was diluted with 1N HCl and extracted with ethyl acetate. The organic phase was washed with sat. NaHCO3, brine, dried over Na2SO4 and then filtered through a short plug of silica gel. Evaporation of the solvent gave product as a yellow solid that was used without further purification. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=222.0; tR=3.07.
Quantity
1951 mg
Type
reactant
Reaction Step One
Quantity
1252 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1917 mg
Type
reactant
Reaction Step Two
Name
Quantity
1351 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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